Kazinol F
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Kazinol F can be isolated from the root bark of Broussonetia kazinoki. The air-dried root bark is typically extracted with ethanol at room temperature for 24 hours . The extract is then subjected to various chromatographic techniques to isolate this compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through extraction from natural sources, followed by purification using chromatographic methods .
Chemical Reactions Analysis
Types of Reactions
Kazinol F undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: Substitution reactions can introduce various functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed
Hydroxylated derivatives: Formed through oxidation.
Reduced forms: Resulting from reduction reactions.
Substituted derivatives: Produced via substitution reactions.
Scientific Research Applications
Kazinol F has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying prenylated aromatic compounds.
Biology: Investigated for its role in inhibiting tyrosinase, an enzyme involved in melanin production.
Medicine: Explored for its anticancer properties and potential as an anti-COVID-19 agent.
Industry: Potential applications in cosmetics for skin-lightening products due to its tyrosinase inhibitory activity .
Mechanism of Action
Kazinol F exerts its effects primarily through the inhibition of tyrosinase, an enzyme responsible for melanin synthesis. By binding to the active site of tyrosinase, this compound prevents the enzyme from catalyzing the oxidation of tyrosine to melanin. This mechanism is particularly relevant in its application as a skin-lightening agent . Additionally, this compound has shown potential in inhibiting the main protease (Mpro) of SARS-CoV-2, making it a promising candidate for anti-COVID-19 drug development .
Comparison with Similar Compounds
Similar Compounds
Comparison
Kazinol F stands out among its similar compounds due to its potent tyrosinase inhibitory activity and its potential as an anti-COVID-19 agent. While Kazinol C and Kazinol E also exhibit biological activities, this compound has shown the most promise in terms of its inhibitory effects on tyrosinase and its potential therapeutic applications .
Properties
CAS No. |
104494-35-1 |
---|---|
Molecular Formula |
C25H32O4 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
5-[3-(2,4-dihydroxyphenyl)propyl]-3,4-bis(3-methylbut-2-enyl)benzene-1,2-diol |
InChI |
InChI=1S/C25H32O4/c1-16(2)8-12-21-19(7-5-6-18-10-11-20(26)15-23(18)27)14-24(28)25(29)22(21)13-9-17(3)4/h8-11,14-15,26-29H,5-7,12-13H2,1-4H3 |
InChI Key |
PNQQDEFGJPUAGZ-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=C(C=C1CCCC2=C(C=C(C=C2)O)O)O)O)CC=C(C)C)C |
Canonical SMILES |
CC(=CCC1=C(C(=C(C=C1CCCC2=C(C=C(C=C2)O)O)O)O)CC=C(C)C)C |
Appearance |
Solid powder |
104494-35-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Kazinol F; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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